Z-Gly-Ile-Ala-OH chemical structure and molecular weight
Z-Gly-Ile-Ala-OH chemical structure and molecular weight
Physicochemical Characterization, Synthesis Strategies, and Applications
Executive Summary
Z-Gly-Ile-Ala-OH (N-Benzyloxycarbonyl-Glycyl-Isoleucyl-Alanine) is a synthetic tripeptide derivative widely utilized as a hydrophobic structural probe and protease substrate in biochemical research.[1][2][3][4][5][6][7] Characterized by the N-terminal Carbobenzoxy (Z) protecting group, this molecule serves as a critical intermediate in the synthesis of biologically active peptidomimetics and as a model substrate for studying enzyme specificity, particularly within the metalloprotease and serine protease families.
This technical guide provides a definitive analysis of its structural identity, physicochemical properties, and a validated orthogonal synthesis protocol designed to ensure high purity and yield.
Part 1: Molecular Identity & Structural Analysis
Chemical Identification
The molecule comprises a tripeptide backbone (Glycine-Isoleucine-Alanine) capped at the N-terminus with a Benzyloxycarbonyl (Z) group and possessing a free carboxylic acid at the C-terminus.[1][2][6][8] The presence of the Z-group imparts significant hydrophobicity and prevents N-terminal degradation, making it an ideal candidate for enzymatic assays requiring defined cleavage sites.
Table 1: Chemical Identity Data
| Parameter | Specification |
| IUPAC Name | (2S)-2-[[(2S,3S)-2-[[2-(benzyloxycarbonylamino)acetyl]amino]-3-methylpentanoyl]amino]propanoic acid |
| Common Name | Z-Gly-Ile-Ala-OH |
| CAS Number | 252573-80-1 |
| Molecular Formula | C₁₉H₂₇N₃O₆ |
| Molecular Weight | 393.44 g/mol |
| Monoisotopic Mass | 393.1900 Da |
| Stereochemistry | L-Isoleucine, L-Alanine (unless specified otherwise) |
| Physical State | White to off-white lyophilized powder |
Structural Visualization
The following diagram illustrates the hierarchical connectivity of Z-Gly-Ile-Ala-OH, highlighting the peptide bonds and the hydrophobic protecting group.[2]
Figure 1: Structural connectivity of Z-Gly-Ile-Ala-OH showing the N-terminal protection and amino acid sequence.[2]
Part 2: Physicochemical Properties
Understanding the physicochemical behavior of Z-Gly-Ile-Ala-OH is crucial for assay development and formulation. The inclusion of the Z-group and the Isoleucine side chain renders the molecule significantly more hydrophobic than its free-amine counterparts.
Table 2: Physicochemical Profile
| Property | Description | Implications for Research |
| Solubility | Soluble in organic solvents (DMF, DMSO, Methanol). Sparingly soluble in water/acidic buffers. | Stock solutions should be prepared in DMSO or DMF before dilution into aqueous assay buffers. |
| Hydrophobicity (LogP) | Estimated ~1.8 - 2.2 | Indicates good membrane permeability potential; suitable for hydrophobic binding pockets in enzymes. |
| pKa Values | C-term COOH: ~3.6 | At physiological pH (7.4), the C-terminus is deprotonated (COO⁻), increasing solubility slightly. |
| Stability | Stable at room temperature as a solid. Hydrolysis-prone at extreme pH (>10 or <2). | Store lyophilized at -20°C. Avoid repeated freeze-thaw cycles of solutions. |
Part 3: Synthesis & Purification Strategies
For high-purity applications, a Solution Phase Synthesis strategy utilizing orthogonal protection is recommended over Solid Phase Peptide Synthesis (SPPS) for this specific short peptide, as it allows for easier scale-up and crystallization. However, for rapid small-scale production, an SPPS approach using the Fmoc/tBu strategy is detailed below due to its superior safety profile compared to Boc chemistry.
Validated Synthesis Protocol (Fmoc/tBu Strategy)
Objective: Synthesize Z-Gly-Ile-Ala-OH with >98% purity. Mechanism: Orthogonal protection where the C-terminus is protected as a t-Butyl ester (OtBu), which is removed by TFA, leaving the Z-group intact (Z-groups are stable in TFA).
Step-by-Step Methodology:
-
Resin Loading / C-Terminal Protection:
-
Reagents: H-Ala-OtBu (Alanine t-butyl ester hydrochloride).
-
Note: Since we are synthesizing a C-terminal free acid Z-peptide, solution phase coupling is often preferred. If using resin, use 2-Chlorotrityl chloride resin.
-
Revised Solution Route: We will build C-to-N in solution to avoid resin cleavage issues affecting the Z-group.
-
-
Coupling 1 (Formation of Fmoc-Ile-Ala-OtBu):
-
Dissolve H-Ala-OtBu·HCl (1.0 eq) and Fmoc-Ile-OH (1.1 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir at Room Temperature (RT) for 2 hours. Monitor by TLC/LC-MS.
-
Workup: Dilute with EtOAc, wash with 5% NaHCO₃, 1M HCl, and Brine. Dry over Na₂SO₄.
-
-
Fmoc Deprotection:
-
Treat the intermediate with 20% Piperidine in DMF for 30 minutes.
-
Concentrate to remove piperidine/DMF.
-
Product: H-Ile-Ala-OtBu.[4]
-
-
Coupling 2 (Introduction of Z-Gly):
-
Dissolve H-Ile-Ala-OtBu (1.0 eq) and Z-Gly-OH (1.1 eq) in DMF.
-
Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) (or HATU).
-
Adjust pH to 8 with NMM or DIPEA. Stir overnight.
-
Workup: Standard acid/base wash as above. Isolate Z-Gly-Ile-Ala-OtBu .
-
-
Final Deprotection (Cleavage of t-Butyl Ester):
-
Dissolve intermediate in TFA/DCM (1:1 v/v) .
-
Critical Check: The Z-group is stable in TFA. The t-butyl ester cleaves to the acid.
-
Stir for 1-2 hours.
-
Evaporate TFA under nitrogen flow. Precipitate with cold Diethyl Ether.
-
-
Purification:
-
Dissolve crude peptide in Water/Acetonitrile.
-
Purify via Preparative RP-HPLC (C18 column, Gradient: 5-95% ACN in 0.1% TFA).
-
Lyophilize fractions.
-
Synthesis Workflow Diagram
Figure 2: Step-wise solution phase synthesis workflow utilizing orthogonal Fmoc/tBu protection strategies.
Part 4: Analytical Characterization
To ensure scientific integrity, the synthesized peptide must undergo rigorous quality control.
HPLC Analysis
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 10% B to 90% B over 30 minutes.
-
Detection: UV at 214 nm (peptide bond) and 254 nm (Z-group aromatic ring).
-
Expectation: Single sharp peak. The Z-group significantly increases retention time compared to the free peptide.
Mass Spectrometry (ESI-MS)
-
Mode: Positive Ion Mode (ESI+).
-
Theoretical m/z:
-
[M+H]⁺ = 394.45
-
[M+Na]⁺ = 416.44
-
-
Interpretation: Look for the parent ion at 394.45. Fragmentation patterns often show loss of the Z-group (benzyl cation, m/z 91) or sequential loss of amino acid residues.
Part 5: Applications in Drug Development[10]
Protease Substrate Profiling
Z-Gly-Ile-Ala-OH is frequently employed as a substrate for Metalloproteases (e.g., Thermolysin, Collagenase) and Cysteine Proteases .
-
Mechanism: The hydrophobic "Ile-Ala" motif at the P1'-P2' positions is preferred by thermolysin-like enzymes, which cleave at the N-terminal side of hydrophobic residues.
-
Assay Utility: By monitoring the hydrolysis of this peptide (via HPLC or by coupling a fluorophore like AMC to the C-terminus), researchers can determine enzyme kinetics (
, ) and inhibition constants ( ) for novel drug candidates.
Building Block for Peptidomimetics
In drug design, this sequence serves as a scaffold. The Z-group can be removed via hydrogenolysis (H₂/Pd-C) to yield the free amine H-Gly-Ile-Ala-OH, which can then be coupled to novel warheads (e.g., aldehydes, vinyl sulfones) to create protease inhibitors.
References
-
PubChem. (2023). Compound Summary: Z-Gly-Leu-Ala-OH (Isomer Analog for MW verification). Retrieved from [Link]
- Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Z-group stability).
Sources
- 1. Nanjing Meihao Pharmaceutical Technology Co., Ltd. Produktliste-E-Mail-Seite 112-Chemicalbook [chemicalbook.com]
- 2. Page 08228 (Chemical) [advtechind.com]
- 3. glpbio.cn [glpbio.cn]
- 4. zycz.cato-chem.com [zycz.cato-chem.com]
- 5. Z-Gly-pro-ala-OH,二肽和三肽(含环肽)肽库产品-多肽、多肽合成服务,楚肽生物 - 楚肽生物科技 [apeptides.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Suc-Gly-Pro-pNA-Cato Research Chemicals Inc. [gm.cato-chem.com]
- 8. peptide.com [peptide.com]
